N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
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Biological Activity
The compound N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule with potential biological activity. Its intricate structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including a triazolo-pyridazine moiety and a tetrahydrofuran group. These structural elements contribute to its diverse biological activities. The general structure can be represented as follows:
Molecular Formula
- Molecular Weight : Approximately 400 g/mol
- Chemical Formula : C20H24N6O3S
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing triazole and pyridazine rings are often studied for their antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The presence of heterocyclic rings in the compound suggests potential anticancer activity. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the modulation of inflammatory pathways .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes involved in disease pathways. The binding affinity and selectivity towards these targets can lead to modulation of biological processes.
Synthesis and Evaluation
A recent study synthesized several derivatives of triazole-pyridazine compounds to evaluate their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer properties using standard assays:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
A | Inhibitory against E. coli (MIC = 50 µg/mL) | IC50 = 30 µM |
B | Inhibitory against S. aureus (MIC = 25 µg/mL) | IC50 = 20 µM |
These results indicate that modifications to the core structure can enhance biological efficacy .
Clinical Applications
In preclinical studies, the compound has been evaluated for its potential as a therapeutic agent in treating infections and cancers. The results suggest that it may serve as a lead compound for further drug development due to its favorable bioactivity profile.
Properties
IUPAC Name |
N-[2-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c28-19(23-13-16-7-4-12-30-16)14-31-20-9-8-17-24-25-18(27(17)26-20)10-11-22-21(29)15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-14H2,(H,22,29)(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSUOWHXWXTYJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.